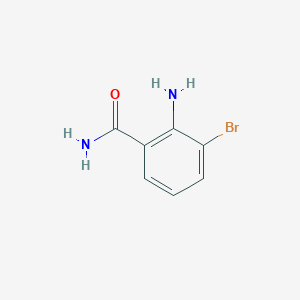

2-Amino-3-bromobenzamide

Overview

Description

2-Amino-3-bromobenzamide is a chemical compound with the molecular formula C7H7BrN2O. It has an average mass of 215.047 Da and a monoisotopic mass of 213.974167 Da .

Molecular Structure Analysis

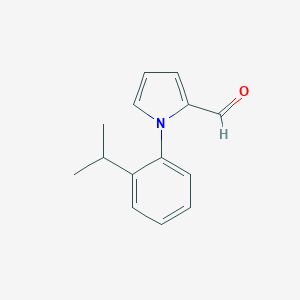

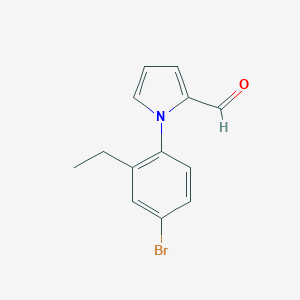

The molecular structure of 2-Amino-3-bromobenzamide consists of a benzene ring substituted with an amino group (NH2), a bromo group (Br), and a benzamide group (C=O-NH2). The exact positions of these substituents on the benzene ring can vary .Chemical Reactions Analysis

While specific chemical reactions involving 2-Amino-3-bromobenzamide are not available, amines in general can undergo a variety of reactions. For instance, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide .Scientific Research Applications

Drug Delivery Systems

2-Amino-3-bromobenzamide: has potential applications in the development of drug delivery systems. Its structural properties can be utilized to create dendrimer-based delivery systems . These systems can enhance the efficacy of therapeutic agents by improving solubility, reducing toxicity, and providing targeted delivery to specific sites within the body .

Organic Synthesis

In organic chemistry, 2-Amino-3-bromobenzamide serves as a building block for the synthesis of various benzamide derivatives. These compounds are integral in the pharmaceutical industry, finding use in the creation of drugs with anti-inflammatory, analgesic, and antipyretic properties .

Material Science

The compound’s ability to form strong intermolecular hydrogen bonds makes it valuable in material science. It can contribute to the design of new materials with specific thermal and mechanical properties, potentially useful in creating novel polymers and coatings .

Biochemistry

2-Amino-3-bromobenzamide: plays a role in biochemistry research, particularly in the study of hydrogen bonding and molecular interactions. Its properties allow for the exploration of intramolecular and intermolecular forces, which are crucial in understanding protein folding and enzyme function .

Pharmaceuticals

This compound is used in the pharmaceutical industry as an intermediate in the synthesis of more complex molecules. Its presence in the structure of certain medications indicates its importance in the development of new therapeutic agents .

Safety and Hazards

Mechanism of Action

Target of Action

This compound belongs to the class of organic compounds known as benzamides, which are characterized by a benzene ring connected to an amide functional group

Mode of Action

It’s known that benzamides can interact with their targets through hydrogen bonding, due to the presence of the amide functional group . The bromine atom and the amino group on the benzene ring may also influence the compound’s interactions with its targets, potentially enhancing its binding affinity or altering its biological activity.

Biochemical Pathways

Benzamides and their derivatives are known to be involved in a variety of biological processes, including signal transduction, enzyme inhibition, and protein-protein interactions

Result of Action

As a benzamide derivative, it may exert its effects through the modulation of target proteins, potentially leading to changes in cellular signaling, gene expression, or other biological processes .

properties

IUPAC Name |

2-amino-3-bromobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTYNQNVZNPATH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629002 | |

| Record name | 2-Amino-3-bromobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

437998-34-0 | |

| Record name | 2-Amino-3-bromobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde](/img/structure/B112561.png)